4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide
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Overview
Description
4-NITRO-N-[(2Z)-3-(4-NITROBENZENESULFONYL)-13-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes nitro groups, benzenesulfonyl groups, and a thiazolidine ring
Preparation Methods
The synthesis of 4-NITRO-N-[(2Z)-3-(4-NITROBENZENESULFONYL)-13-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of benzenesulfonamide to introduce nitro groups, followed by the formation of the thiazolidine ring through cyclization reactions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and alcohols.
Scientific Research Applications
4-NITRO-N-[(2Z)-3-(4-NITROBENZENESULFONYL)-13-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups and sulfonyl groups can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiazolidine ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar compounds include other nitrobenzenesulfonamides and thiazolidine derivatives. Compared to these compounds, 4-NITRO-N-[(2Z)-3-(4-NITROBENZENESULFONYL)-13-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Some similar compounds include:
- 4-Nitrobenzenesulfonamide
- 4-Nitrobenzenesulfonyl chloride
- Thiazolidine derivatives .
Properties
Molecular Formula |
C15H12N4O8S3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(NZ)-4-nitro-N-[3-(4-nitrophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O8S3/c20-18(21)11-1-5-13(6-2-11)29(24,25)16-15-17(9-10-28-15)30(26,27)14-7-3-12(4-8-14)19(22)23/h1-8H,9-10H2/b16-15- |
InChI Key |
SAEGNONRRDBJHA-NXVVXOECSA-N |
Isomeric SMILES |
C1CS/C(=N\S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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